4-Chlorofluorescein 4-Chlorofluorescein
Brand Name: Vulcanchem
CAS No.:
VCID: VC1919832
InChI: InChI=1S/C20H11ClO5/c21-17-15(23)8-7-14-18(17)25-16-9-10(22)5-6-13(16)20(14)12-4-2-1-3-11(12)19(24)26-20/h1-9,22-23H
SMILES:
Molecular Formula: C20H11ClO5
Molecular Weight: 366.7 g/mol

4-Chlorofluorescein

CAS No.:

Cat. No.: VC1919832

Molecular Formula: C20H11ClO5

Molecular Weight: 366.7 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorofluorescein -

Specification

Molecular Formula C20H11ClO5
Molecular Weight 366.7 g/mol
IUPAC Name 4'-chloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Standard InChI InChI=1S/C20H11ClO5/c21-17-15(23)8-7-14-18(17)25-16-9-10(22)5-6-13(16)20(14)12-4-2-1-3-11(12)19(24)26-20/h1-9,22-23H
Standard InChI Key CKAJZFIKZXXVOW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5Cl)O

Introduction

Chemical Structure and Properties

Molecular Structure

4-Chlorofluorescein is structurally related to fluorescein, but with a single chlorine substitution at the 4-position. While the search results primarily focus on dichlorofluorescein derivatives, we can infer that 4-Chlorofluorescein would maintain the basic xanthene backbone characteristic of fluorescein compounds.

The halogenation of the fluorescein core typically results in altered spectroscopic properties. The presence of a chlorine atom, which is an electron-withdrawing group, can affect the electron distribution within the molecule, potentially altering its fluorescence characteristics compared to unsubstituted fluorescein.

Physical and Chemical Properties

Based on structural similarities with related compounds, 4-Chlorofluorescein likely exhibits the following properties:

PropertyCharacteristic
AppearanceSolid (likely reddish or yellowish)
SolubilityModerate water solubility; better solubility in organic solvents
FluorescenceExhibits fluorescence with excitation/emission wavelengths similar to fluorescein derivatives
pH SensitivityLikely exhibits pH-dependent fluorescence
Molecular WeightLower than dichlorofluorescein derivatives

The halogenation at the 4-position would be expected to induce shifts in the absorption and emission spectra compared to unsubstituted fluorescein, potentially providing distinct spectroscopic characteristics.

Comparison with Related Fluorescein Derivatives

Structural Comparison with Dichlorofluorescein Derivatives

Several dichlorofluorescein derivatives have been extensively studied and characterized. For example, 2,4-dichlorofluorescein (C₂₀H₁₀Cl₂O₅) contains two chlorine atoms and has a molecular weight of 401.2 g/mol . In comparison, 4-Chlorofluorescein would contain only one chlorine atom, resulting in a lower molecular weight.

The positioning of the chlorine atom also differs among various derivatives. For instance, 4′,5′-Dichlorofluorescein has chlorine atoms at the 4′ and 5′ positions , whereas 4-Chlorofluorescein would have a single chlorine at the 4-position.

Applications and Uses

Detection of Reactive Oxygen Species

Fluorescein derivatives are commonly used in detecting reactive oxygen species (ROS). The dichlorofluorescein (DCF) assay is a popular method for measuring cellular ROS . While this assay typically uses dichlorofluorescein derivatives, 4-Chlorofluorescein might potentially serve as an alternative with distinct sensitivity profiles.

The DCF assay works by conversion of non-fluorescent precursors to fluorescent products upon oxidation. In cellular systems, this has been used to measure oxidative stress, though caution is needed as artifacts can arise. For example, research has shown that compounds like mono-(2-ethylhexyl) phthalate (MEHP) and tetrabromobisphenol A (TBBPA) can interact with the assay reagents, potentially leading to misleading results .

Cellular Imaging

Fluorescein derivatives like 4-Chlorofluorescein can potentially serve as fluorescent probes for cellular imaging. The Peterson group at Pennsylvania State University developed Pennsylvania Green, a fluorescein derivative with a methyl substitution instead of a carboxyl group, which demonstrated improved fluorescence in live human cells due to its robust pH insensitivity .

Synthetic Intermediates

Halogenated fluorescein derivatives serve as valuable intermediates in the synthesis of more complex fluorescent probes. The Claisen rearrangement has been used with allyl ether derivatives of dichlorofluorescein to introduce functional groups that can participate in further reactions, such as olefin cross-metathesis . Such synthetic approaches could potentially be adapted for 4-Chlorofluorescein to develop novel fluorescent probes.

Synthesis and Modifications

Synthetic Routes

Based on approaches used for related compounds, the synthesis of 4-Chlorofluorescein likely involves selective halogenation of the fluorescein core. Research on dichlorofluorescein derivatives indicates that efficient and scalable synthetic routes are possible.

For instance, dichlorofluorescein derivatives have been synthesized through concise routes that produce crystalline solids, facilitating large-scale synthesis . A similar approach might be applicable for 4-Chlorofluorescein, potentially involving selective chlorination conditions to target the 4-position specifically.

Structural Modifications

Structural modifications of fluorescein derivatives can enhance their properties for specific applications. Research has shown that:

  • Replacing the carboxyl group with a hydroxymethyl group can improve solubility in both aqueous and organic solvents

  • Introduction of functional groups via reactions such as the Mannich reaction can generate compounds with improved water solubility while maintaining solubility in organic solvents like dichloromethane

  • Terminal olefins can be introduced to allow for further modifications via cross-metathesis reactions

These approaches could potentially be applied to 4-Chlorofluorescein to develop derivatives with tailored properties for specific applications.

Research Considerations and Limitations

Assay Artifacts and Troubleshooting

When using fluorescein derivatives in analytical assays, it's important to be aware of potential artifacts. Research on the dichlorofluorescein assay has identified several sources of artifacts:

  • Cell-free interactions between DCF compounds and toxicants can lead to misleading results

  • Components of cell culture media, such as serum, can interact with certain compounds (e.g., MEHP) to increase DCF fluorescence in the absence of cellular ROS

  • Compounds like TBBPA can facilitate conversion of DCF precursors to fluorescent products in cell-free conditions

These findings highlight the importance of including appropriate controls when using fluorescein derivatives in analytical assays.

Concentration Effects

The concentration of fluorescein derivatives can significantly affect assay outcomes. Research has shown that:

  • TBBPA (25 μM) increased fluorescence with carboxy-H₂DCFDA in a concentration-dependent manner

  • Significant increases in fluorescence were observed with 5, 10, 50, or 100 μM carboxy-H₂DCFDA in the presence of TBBPA compared to controls

These concentration-dependent effects underscore the importance of careful assay design and validation when working with fluorescein derivatives.

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